Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-9-11(12(16)17-4-2)15-7-8(13)5-6-10(15)14-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJXTYYRFXRLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the condensation of ethyl 2-chloroacetoacetate with 2-aminopyridine derivatives under microwave irradiation to rapidly produce imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs), including ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate.
Reaction Scheme
- Reactants: 2-aminopyridine (with substituents such as 6-chloro), ethyl 2-chloroacetoacetate
- Solvent: Ethanol
- Conditions: Microwave heating at 120 °C for 20-30 minutes
- Workup: After cooling, the mixture is poured into cold water, and the precipitate is filtered or purified by silica gel chromatography if necessary.
Results and Yields
- The reaction proceeds significantly faster compared to traditional reflux methods (20-30 min vs. hours).
- Yields vary depending on substituents but typically range from 56% to 75% for chloro-substituted derivatives.
- The product can often precipitate directly, facilitating isolation.
Purification and Characterization
- Products are purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.
- Structural confirmation is achieved by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry.
Data Table: Selected Yields of Chloro-Substituted IPCEs by MAOS
| Entry | 2-Aminopyridine Substituent | Ethyl 2-Halogenated Acetoacetate | Microwave Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3t | 5-Chloro | Ethyl 2-bromoacetoacetate | 20 | 73 | High purity, direct precipitate |
| 3y | 4-Chloro | Ethyl 2-bromoacetoacetate | 20 | 56 | Requires chromatography |
| 3a | 6-Chloro (analogous) | Ethyl 2-chloroacetoacetate | 20 | 75 | White solid, mp 73-75 °C |
Note: The exact 6-chloro derivative yield is inferred from similar chloro-substituted compounds in the series.
Method 2: Conventional Reflux Condensation Followed by Acid Hydrolysis
Overview
This classical approach involves the condensation of ethyl-3-oxo-pentanoate with 2-aminopyridine derivatives under reflux, followed by acidification to precipitate the product.
Reaction Scheme
- Reactants: Ethyl-3-oxo-pentanoate, 2-aminopyridine (6-chloro substituted)
- Solvent: Typically ethanol or aqueous medium
- Conditions: Reflux at 80 °C for 30 minutes to 1 hour
- Workup: Addition of saturated sodium carbonate to stop the reaction, extraction with ethyl acetate, drying, solvent evaporation, and acidification with 1 N HCl to pH 4 to precipitate the product.
Results and Yields
- Yields for this compound and related compounds range from 15% to 30% initially.
- After acid hydrolysis and precipitation, yields can improve up to 90%.
- The product is obtained as a pale-yellow solid.
Purification and Characterization
- Flash column chromatography using gradients of heptane and ethyl acetate is used for purification.
- Characterization includes ESI-MS (m/z 253.2 [M+H]+) and NMR spectroscopy.
Method 3: One-Pot Two-Step Synthesis via Formamidine Intermediate
Overview
This method utilizes a two-step, one-pot synthesis involving the formation of an intermediate (E)-N,N-dimethyl-N'-(pyridin-2-yl)formamidine, followed by cyclization with ethyl bromoacetate to yield the imidazo[1,2-a]pyridine carboxylate.
Reaction Scheme
- Step 1: 2-aminopyridine reacts with DMF-DMA in DMF at 65 °C for 3 hours to form the formamidine intermediate.
- Step 2: Addition of NaHCO3, KI, and ethyl bromoacetate, stirring at 85 °C to induce cyclization.
- Workup: Dilution with water, extraction with chloroform, drying, and concentration.
- Purification: Silica gel column chromatography (chloroform/hexane 3:1).
Characterization
- Melting point and HRMS-ESI data confirm the product identity.
- $$ ^1H $$ NMR data consistent with expected structure.
Comparative Summary Table of Preparation Methods
| Method | Reaction Type | Conditions | Yield Range (%) | Reaction Time | Purification | Notes |
|---|---|---|---|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Condensation of ethyl 2-chloroacetoacetate with 2-aminopyridine | 120 °C, microwave, 20-30 min | 56-75 | 20-30 min | Precipitation or chromatography | Rapid, efficient, good yields |
| Conventional Reflux + Acid Hydrolysis | Condensation + acid precipitation | Reflux at 80 °C, 30-60 min + acidification | 15-30 (initial), up to 90 post-acid | 1-2 hours | Chromatography, precipitation | Higher yields after acid workup |
| One-Pot Two-Step via Formamidine Intermediate | Formamidine formation + cyclization | 65 °C (3 h) + 85 °C (cyclization) | Moderate to high | Several hours | Chromatography | Practical, avoids isolation of intermediates |
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis pathways. The compound binds to key enzymes involved in the biosynthesis of essential cell wall components, thereby disrupting the integrity of the bacterial cell wall .
Comparison with Similar Compounds
Substituent Position and Reactivity
The position and nature of substituents on the imidazo[1,2-a]pyridine ring critically influence chemical reactivity and physical properties:
- Chlorine Substitution: 6-Chloro Derivatives: Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 193979-37-2) shares the 6-chloro substitution but differs in the 2-position (phenyl vs. ethyl). 5-Chloro Derivatives: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate (InChIKey: GIGAHGCKVFWBNI) demonstrates regioselective reactivity with N-chlorosuccinimide (NCS), forming chloromethyl or oxo derivatives depending on reaction conditions . This highlights how chloro positioning alters electrophilic substitution pathways.
Halogen Variation :
Physical and Spectral Properties
Key analytical data for selected analogs:
Q & A
Q. What are the typical synthetic routes for preparing Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate, and how are reaction conditions optimized?
The synthesis often involves coupling reactions between intermediates and carboxylic acid derivatives. For example, 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is coupled with ethyl esters using activating agents like EDC.HCl and HOBt in DMF at 70°C . Base selection (e.g., potassium carbonate) and solvent systems (e.g., ethanol or dimethoxyethane) are critical for cyclization efficiency and yield optimization .
Q. How is the structural integrity of this compound verified post-synthesis?
Techniques include:
- X-ray crystallography : For precise determination of substituent positions and bond angles (commonly refined using SHELX software ).
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ethyl ester group, chlorine substitution, and imidazo[1,2-a]pyridine core .
- Mass spectrometry : To validate molecular weight (C₁₁H₁₂ClN₂O₂, theoretical MW 238.68) .
Advanced Research Questions
Q. What methodologies are employed to analyze the biological activity of this compound, particularly in enzyme inhibition studies?
- Enzyme assays : Inhibition of M. tuberculosis thymidylate kinase (MtbTMPK) is tested via kinetic assays measuring ATP consumption or substrate turnover rates .
- Structure-activity relationship (SAR) studies : Modifying the ethyl or chlorine substituents and evaluating changes in IC₅₀ values .
- Molecular docking : Computational modeling (e.g., AutoDock) to predict binding interactions with MtbTMPK’s active site .
Q. How do reaction conditions influence the regioselectivity of halogen substitution in analogous imidazo[1,2-a]pyridine derivatives?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position .
- Catalyst systems : Pd(PPh₃)₄ enables Suzuki-Miyaura cross-coupling for aryl group introduction, as seen in ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives .
- Temperature : Elevated temperatures (70–120°C) enhance cyclization efficiency but may increase side-product formation .
Q. What computational tools are used to predict the physicochemical properties of this compound?
- DFT calculations : To optimize geometry and compute electrostatic potential surfaces .
- LogP predictors : Software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for drug permeability studies .
- Molecular dynamics simulations : To assess stability in biological matrices .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cross-coupling reactions of imidazo[1,2-a]pyridine derivatives—how are these resolved?
Variability arises from differences in catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 2 mol%) or reaction time. Systematic optimization studies (e.g., Design of Experiments) identify critical parameters. For example, microwave-assisted reactions reduce time from hours to minutes while improving yields to 75–85% .
Comparative Analysis with Analogues
Q. How does the chlorine substituent at the 6-position affect bioactivity compared to fluoro or bromo analogues?
- Electron-withdrawing effects : Chlorine increases electrophilicity at the 6-position, enhancing interactions with nucleophilic enzyme residues (e.g., lysine or cysteine in MtbTMPK) .
- Steric vs. electronic trade-offs : Bromo analogues exhibit higher steric hindrance but weaker electronegativity, reducing binding affinity in some cases .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
